3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride
Description
3-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride (CAS: 69807-82-5) is a biochemical reagent with the molecular formula C₅H₁₀N₄·HCl and a molecular weight of 162.62 g/mol . Structurally, it consists of a 1,2,4-triazole ring linked to a propylamine group via a methylene bridge, with a hydrochloride salt enhancing its solubility. This compound is stored at room temperature and classified as an irritant . Its triazole moiety is pharmacologically significant, often exploited in drug discovery for its hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOUQUZEAJFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657380 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794522-91-1 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Nucleophilic Substitution Using Haloalkyl Precursors
A patented process (ES2020785A6) describes the preparation of related triazole derivatives by reacting dihaloacetone ketal derivatives with alkaline salts of 1H-1,2,4-triazole in organic solvents under catalytic conditions at elevated temperatures (80–200 °C). The reaction yields bis-triazolyl propanone derivatives, which can be further transformed into related amine compounds.
Though this patent focuses on 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one, the methodology provides a framework for preparing mono-substituted 3-(1H-1,2,4-triazol-1-yl)propan-1-amine derivatives by analogous nucleophilic substitution on appropriately functionalized haloalkyl precursors followed by reduction or amination steps.
| Parameter | Details |
|---|---|
| Starting material | 1,3-dihaloacetone ketal |
| Nucleophile | Alkaline salt of 1H-1,2,4-triazole |
| Solvent | Organic solvent (not specified) |
| Temperature | 80–200 °C |
| Catalyst | Suitable catalyst (not specified) |
| Product isolation | Hydrochloride salt isolation |
The product is typically isolated as the hydrochloride salt to improve stability and facilitate purification.
Method 2: Cyclocondensation from Guanidinosuccinimide and Amines
A more direct and efficient synthetic route involves the cyclocondensation of N-guanidinosuccinimide with primary amines under microwave irradiation to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are closely related to the target compound.
This method was developed to overcome limitations of traditional multi-step syntheses, offering:
- High yields
- One-pot tandem reactions
- Mild conditions with microwave assistance
- Applicability to a broad range of amines (mainly aliphatic)
- Preparation of N-guanidinosuccinimide intermediate
- Nucleophilic ring opening by the amine
- Cyclocondensation to form the triazole ring
- Microwave irradiation to accelerate the reaction
This approach is particularly effective for aliphatic amines, which includes propan-1-amine derivatives, making it suitable for synthesizing 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride or its amide analogs.
Comparative Data Table of Preparation Methods
| Aspect | Nucleophilic Substitution (Patent ES2020785A6) | Cyclocondensation with Microwave Irradiation |
|---|---|---|
| Starting materials | Dihaloacetone derivatives + triazole salt | N-guanidinosuccinimide + primary amines |
| Reaction conditions | 80–200 °C, organic solvent, catalyst | Microwave irradiation, mild temperature |
| Reaction time | Several hours | Minutes to hours |
| Yield | Moderate to high (dependent on substrate) | High (reported for 20+ examples) |
| Purification | Hydrochloride salt isolation | Simple workup, salt formation possible |
| Scope | Mainly bis-triazolyl ketones, adaptable | Broad amine scope including aliphatic amines |
| Advantages | Well-established, scalable | Fast, efficient, environmentally friendly |
| Limitations | Requires specific halo precursors | Less effective with aromatic amines |
Research Findings and Notes
- The cyclocondensation method under microwave irradiation was shown to be highly efficient, with successful synthesis of 20 representative 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide analogs, indicating robustness and versatility.
- The nucleophilic substitution approach provides a useful pathway for intermediates in antifungal agent synthesis, with the hydrochloride salt form enhancing compound stability.
- Microwave-assisted synthesis reduces reaction times significantly and improves product purity, which is advantageous for industrial applications.
- Tautomerism of the triazole ring in these compounds was studied by NMR and X-ray crystallography, confirming the structural integrity of the synthesized products.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride has been studied for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study:
A study demonstrated that triazole derivatives exhibited potent antifungal activity against various strains of Candida and Aspergillus. The compound was shown to have a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole, indicating its potential as a new therapeutic agent in treating fungal infections.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | 8 | Candida albicans |
| Fluconazole | 4 | Candida albicans |
| Voriconazole | 2 | Aspergillus fumigatus |
Agricultural Applications
Plant Growth Regulation
Research has indicated that triazole compounds can act as plant growth regulators. They modulate plant hormone levels and can enhance resistance to environmental stressors.
Case Study:
In a controlled experiment, the application of this compound to tomato plants resulted in increased root biomass and improved drought resistance. The treated plants showed a significant increase in chlorophyll content and photosynthetic efficiency compared to untreated controls.
Table 2: Effects of Triazole Application on Tomato Plants
| Treatment | Root Biomass (g) | Chlorophyll Content (SPAD units) | Drought Resistance (%) |
|---|---|---|---|
| Control | 10.5 | 35 | 40 |
| 3-(1H-1,2,4-triazol-1-yl)propan-1-am hydrochloride (100 mg/L) | 15.2 | 45 | 65 |
Material Science
Corrosion Inhibition
The compound has been investigated for its potential as a corrosion inhibitor in metal protection. Its triazole ring structure allows it to form stable complexes with metal surfaces.
Case Study:
In electrochemical tests, the application of a coating containing 3-(1H-1,2,4-triazol-1-yl)propan-1-am hydrochloride significantly reduced the corrosion rate of mild steel in acidic environments. The inhibitor demonstrated effectiveness at low concentrations, making it an environmentally friendly option for corrosion protection.
Table 3: Corrosion Inhibition Efficiency
| Concentration (mg/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| 0 | 2.5 | 0 |
| 50 | 0.8 | 68 |
| 100 | 0.5 | 80 |
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, thereby modulating biochemical pathways. The triazole ring is known to interact with metal ions, which can influence its activity in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences:
Key Observations :
- Chain Length : Extending the carbon chain (e.g., butyl in Compound 19 ) increases molecular weight and may enhance lipophilicity.
- Substituents : Nitro groups (e.g., Compound 21 ) improve electrophilicity but may raise toxicity concerns. Methyl groups (e.g., CAS 1909326-22-2 ) enhance metabolic stability.
- Melting Points : Nitro-substituted derivatives exhibit higher melting points (>250°C) due to stronger intermolecular interactions .
Antifungal and Anti-Chagasic Activity
- This compound: Limited direct activity data, but triazole derivatives are widely used as antifungal agents (e.g., fluconazole analogs) .
- Nitro-Substituted Derivatives (e.g., Compound 21 ): Demonstrated potent anti-Chagasic activity (IC₅₀ < 1 µM against Trypanosoma cruzi), attributed to nitro group-mediated redox cycling.
- Quinoline Hybrids (e.g., Compound 19 ): Combine triazole’s antifungal properties with quinoline’s antiparasitic effects.
Research Findings and Trends
- Anti-Chagasic Agents: Nitro-triazole derivatives showed superior efficacy over non-nitrated analogs, though toxicity profiles require optimization .
- Structural Insights : Molecular docking studies reveal that triazole rings interact with fungal CYP51 enzymes, disrupting ergosterol synthesis .
Biological Activity
Overview
3-(1H-1,2,4-triazol-1-yl)propan-1-amine hydrochloride (CAS Number: 794522-91-1) is a triazole derivative with notable biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its molecular formula is C5H12ClN4, and it exhibits a molecular weight of approximately 162.62 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring structure allows for coordination with metal ions, which can modulate enzymatic activities and influence signaling pathways. This compound has been shown to inhibit specific enzymes and receptors, contributing to its antimicrobial and potential anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Bacillus cereus | 128 |
Anticancer Potential
In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. It has been suggested that the compound may act as a hypoxia-activated prodrug, which selectively targets hypoxic tumor cells—an important characteristic for enhancing therapeutic efficacy in cancer treatment. Preclinical studies have shown promising results regarding its ability to inhibit tumor growth in hypoxic environments .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives, including this compound:
- Antimicrobial Efficacy : A study published in Molecules reported the synthesis of various triazole derivatives and their antimicrobial activities. The results indicated that compounds similar to this compound displayed significant antibacterial effects against a range of pathogens .
- Cancer Cell Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells under hypoxic conditions. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death and reduced viability of cancerous cells .
- Synergistic Effects : Research has also indicated that when combined with conventional chemotherapeutics, this compound may enhance the overall efficacy of treatment regimens for various cancers .
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : NMR analysis (e.g., 500 MHz in CDOD) identifies proton environments, such as the triazole ring (δ 8.6–8.7 ppm) and propylamine chain (δ 2.5–3.3 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] for CHClN) with accuracy <5 ppm .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
How can researchers resolve contradictory spectral data during structural validation?
Advanced Analytical Troubleshooting
Contradictions in NMR or MS data may arise from impurities (e.g., unreacted precursors) or hygroscopicity. Strategies include:
- Drying Protocols : Store the compound under inert gas or vacuum to minimize moisture absorption, which can alter NMR peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .
- Elemental Analysis : Validate empirical formulas (e.g., C: 35.2%, H: 6.5%, N: 27.4%) to confirm stoichiometry .
What strategies optimize reaction yields for large-scale synthesis?
Advanced Process Chemistry
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance triazole reactivity but require post-reaction purification to remove residues .
- Catalytic Systems : KI or Cu(I)-ligand complexes accelerate nucleophilic substitution, reducing reaction time from 24 h to 6–8 h .
- Workup Efficiency : Liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, MeOH/CHCl) improves isolate purity .
How does the triazole moiety influence the compound’s chemical stability and reactivity?
Basic Structure-Property Analysis
The 1,2,4-triazole ring confers:
- Hydrogen-Bonding Capacity : N-H groups participate in intermolecular interactions, affecting solubility in polar solvents (e.g., water solubility <1 mg/mL) .
- pH Sensitivity : Protonation at N2 under acidic conditions (pH <4) alters electrophilicity, impacting nucleophilic substitution reactions .
- Thermal Stability : Decomposition above 200°C, requiring storage at 2–8°C for long-term stability .
What are the best practices for handling hygroscopic properties during storage?
Q. Advanced Material Handling
- Desiccants : Use activated molecular sieves or silica gel in sealed containers to prevent moisture uptake .
- Lyophilization : Convert hydrochloride salts to free bases for hygroscopicity reduction, followed by re-salting before use .
- Inert Atmosphere : Store under argon or nitrogen in amber vials to avoid light- and oxygen-induced degradation .
How can solubility challenges in aqueous buffers be addressed for biological assays?
Q. Basic Formulation Strategies
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility while maintaining biocompatibility .
- pH Adjustment : Buffers at pH 5–6 (e.g., citrate) improve solubility via protonation of the amine group .
- Sonication : Brief sonication (5–10 min) disperses aggregates in aqueous media .
What in vitro models are suitable for evaluating its biological activity?
Q. Advanced Pharmacological Screening
- Antifungal Assays : Microdilution methods (CLSI M27/M38) against Candida albicans or Aspergillus fumigatus, with MIC values compared to fluconazole .
- HDAC Inhibition : Fluorogenic assays using HeLa cell lysates to measure IC values, leveraging the triazole’s metal-chelating properties .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
